molecular formula C22H22N4O4S B2849935 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 1793857-90-5

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No. B2849935
CAS RN: 1793857-90-5
M. Wt: 438.5
InChI Key: DAAVZXZVHKFDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study on a series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound of interest, demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects with notable potency compared to the positive control 5-FU. Molecular docking studies suggested that some derivatives exhibit similar binding modes to known antitumor agents, indicating their potential mechanism of action through inhibition of specific kinases involved in cancer cell growth (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Another research direction involves the synthesis of novel derivatives from 3-substituted-2-thioxoquinazolin-4(3H)-ones for antimicrobial and anticonvulsant activities. These compounds, through their structural innovation, have shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity, highlighting their potential for treating neurological disorders (A. Rajasekaran et al., 2013).

Anti-Proliferative Activities

The research on N-Mannich bases of 1,3,4-oxadiazole derivatives uncovered compounds with potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer. This study emphasizes the compound's potential as a scaffold for developing new anticancer agents with high efficacy (L. H. Al-Wahaibi et al., 2021).

Antioxidant Properties

In another aspect of research, quinazolin derivatives have been synthesized and evaluated for their antioxidant activities. These studies revealed that some synthesized compounds exhibit excellent scavenging capacity against free radicals, suggesting their use as potent antioxidants in pharmaceutical formulations or as protective agents in biological systems (Khalida F. Al-azawi, 2016).

properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-4-12-26-21(27)14-8-5-6-10-16(14)23-22(26)31-13-18-24-20(25-30-18)15-9-7-11-17(28-2)19(15)29-3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAVZXZVHKFDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

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